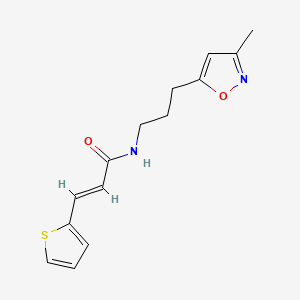
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide, also known as MIPTA, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. MIPTA is a compound that belongs to the family of acrylamide derivatives and has been found to possess a range of interesting biological properties that make it a promising candidate for use in various research fields.
作用机制
The mechanism of action of (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of various enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and replication of cancer cells. This compound has also been found to induce apoptosis by activating various cellular pathways that lead to cell death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. This compound has been found to inhibit the activity of various enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and replication of cancer cells. This compound has also been found to induce apoptosis by activating various cellular pathways that lead to cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide has several advantages that make it a promising candidate for use in scientific research. This compound is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for use in cell-based assays. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also some limitations to the use of this compound in scientific research. This compound has not yet been extensively studied in vivo, and its safety and toxicity profiles are not fully understood.
未来方向
There are several future directions that could be pursued in the study of (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide. One potential direction is the development of this compound-based anticancer drugs. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. Another potential direction is the study of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have potential applications in the treatment of these diseases, and further research in this area could lead to the development of new treatments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its safety and toxicity profiles.
合成方法
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide can be synthesized using a simple and efficient method that involves the reaction of 3-(3-methylisoxazol-5-yl)propylamine with thiophene-2-carboxylic acid followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide has been found to have a range of potential applications in scientific research. One of the most interesting applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-10-12(18-16-11)4-2-8-15-14(17)7-6-13-5-3-9-19-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJBMGDWCXMXBK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

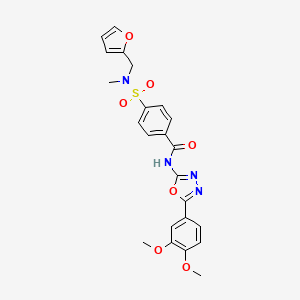
![3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)
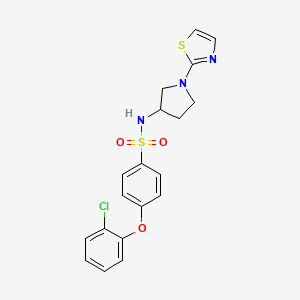
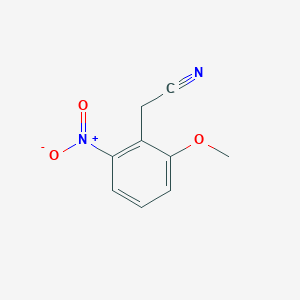
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)
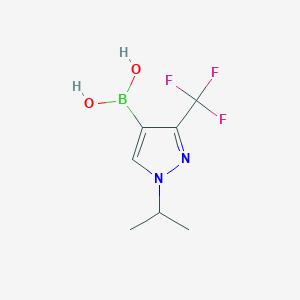
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
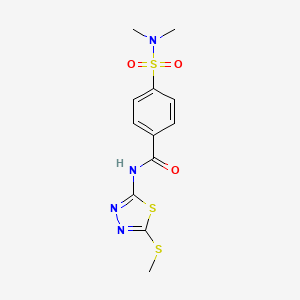
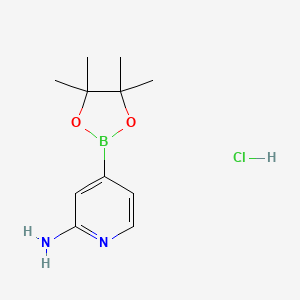
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2856929.png)
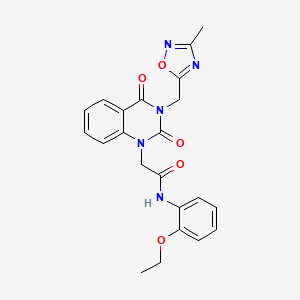

![2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one](/img/structure/B2856934.png)